

quantum chemical calculations for 2-Methylpyridin-3-ol

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Compound of Interest

Compound Name: 2-Methylpyridin-3-ol

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An In-depth Technical Guide to Quantum Chemical Calculations for **2-Methylpyridin-3-ol**

Abstract

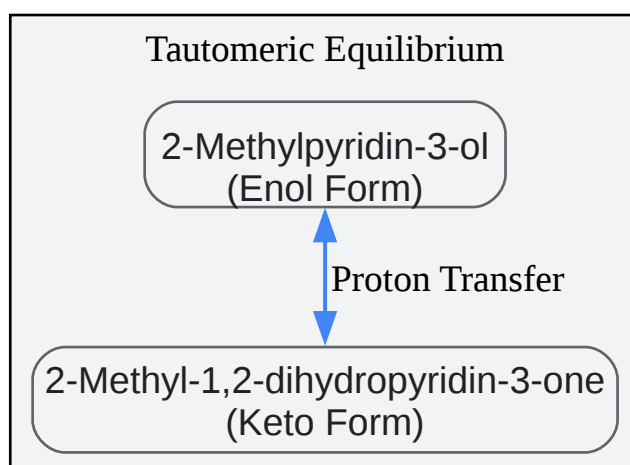
This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on **2-methylpyridin-3-ol** (C_6H_7NO), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] For professionals in drug development and scientific research, understanding the molecule's electronic structure, stability, and spectroscopic properties at a quantum level is paramount for predicting its behavior and designing novel applications. This document moves beyond a simple recitation of methods, offering a narrative grounded in established theory and practical application. We will explore the critical aspect of tautomerism inherent to hydroxypyridines, detail a robust computational workflow using Density Functional Theory (DFT), and provide a clear methodology for analyzing the resulting data to yield actionable insights.

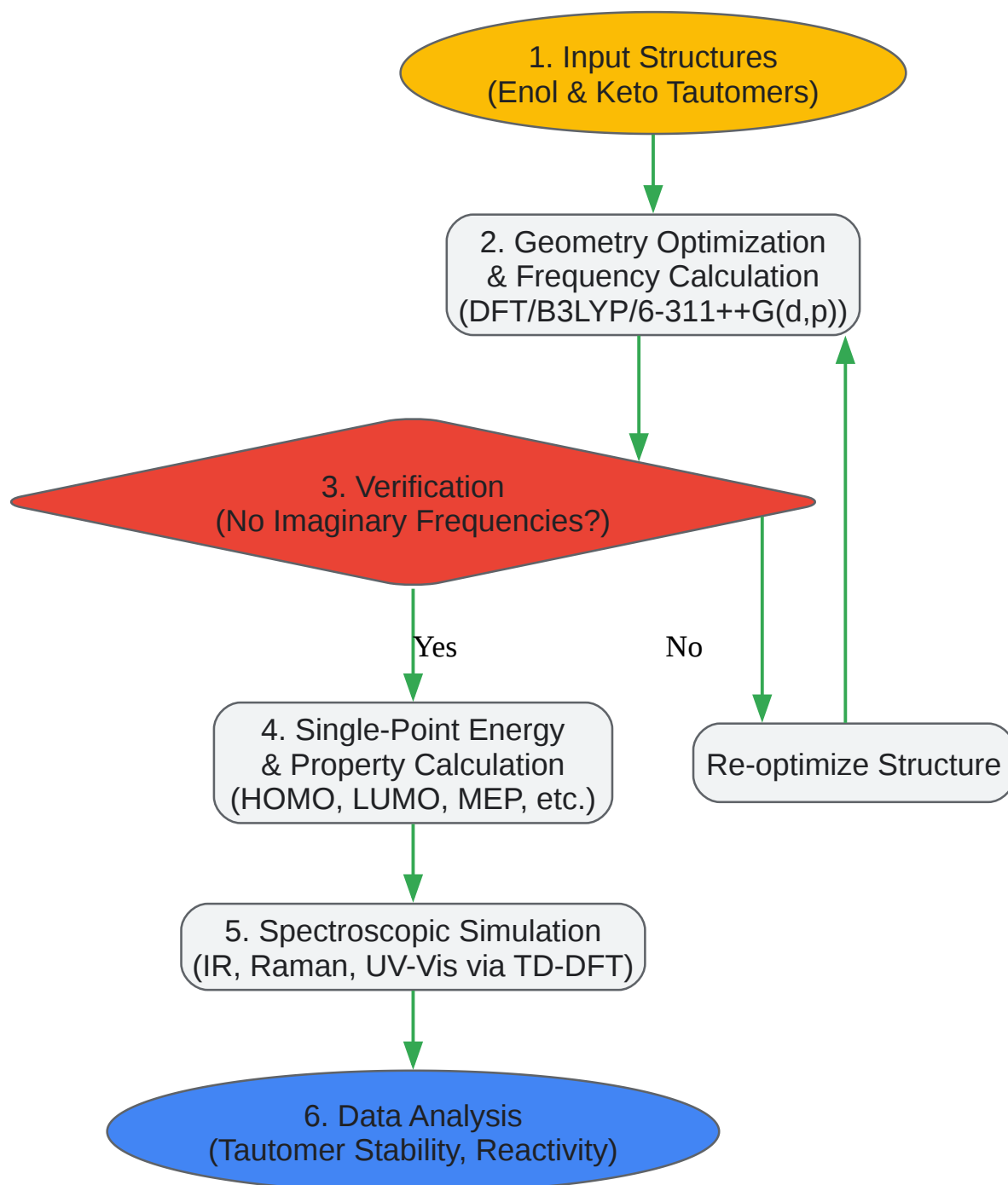
Foundational Principles: Why Quantum Chemistry Matters for 2-Methylpyridin-3-ol

Quantum chemistry serves as a computational microscope, allowing us to solve the Schrödinger equation for a given molecular system to determine its electronic structure and associated properties.[4] For a molecule like **2-methylpyridin-3-ol**, this approach is invaluable. Its pyridine ring, a foundational scaffold in numerous pharmaceuticals, exhibits complex electronic effects influenced by its substituent groups—the hydroxyl ($-OH$) and methyl ($-CH_3$)

groups.^{[5][6]} These calculations enable us to predict, with high accuracy, molecular geometry, reactivity, and spectroscopic signatures without the immediate need for empirical synthesis and analysis.

A crucial consideration for **2-methylpyridin-3-ol** is the phenomenon of keto-enol tautomerism. The molecule can exist in equilibrium between its hydroxypyridine (enol) form and its pyridone (keto) form. The relative stability of these tautomers governs the molecule's hydrogen bonding capacity, polarity, and interaction with biological receptors, making its determination a primary objective of any computational study.^{[7][8][9]}





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